4-chloro-3-sulfamoylbenzoic acid is a sulfonamide.
4-Chloro-3-sulfamoylbenzoic acid
CAS No.: 1205-30-7
Cat. No.: VC21348492
Molecular Formula: C7H6ClNO4S
Molecular Weight: 235.65 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1205-30-7 |
---|---|
Molecular Formula | C7H6ClNO4S |
Molecular Weight | 235.65 g/mol |
IUPAC Name | 4-chloro-3-sulfamoylbenzoic acid |
Standard InChI | InChI=1S/C7H6ClNO4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) |
Standard InChI Key | FHQAWINGVCDTTG-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Cl |
Canonical SMILES | C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Cl |
Appearance | Off-White Solid |
Melting Point | 261-263°C |
Chemical Structure and Properties
4-Chloro-3-sulfamoylbenzoic acid belongs to the class of substituted benzoic acids featuring both a chloro and a sulfamoyl functional group. The compound's structure is characterized by a benzoic acid backbone with a chlorine atom at position 4 and a sulfamoyl group (SO₂NH₂) at position 3. This particular arrangement of functional groups contributes to its pharmaceutical potential.
Molecular Structure
The molecular structure of 4-Chloro-3-sulfamoylbenzoic acid consists of a benzene ring substituted with three key functional groups:
-
A carboxylic acid group (-COOH)
-
A chlorine atom at position 4
-
A sulfamoyl group (-SO₂NH₂) at position 3
This structural arrangement creates a molecule with multiple potential hydrogen bonding sites and moderate polarity, which influences its solubility and pharmaceutical behavior.
Synthesis and Derivatives
Key Derivatives
The most significant derivatives of 4-Chloro-3-sulfamoylbenzoic acid documented in research are its hydrazide derivatives, particularly those with additional modifications creating benzimidazole structures. These derivatives have been patented for their pharmacological properties .
One important class of derivatives includes compounds of the general formula (I) where:
-
R can be hydrogen, trifluoromethyl, carboxy, C2-5-alkoxycarbonyl, cyano, benzoyl, sulfamoyl, or C1-4 alkylsulfonyl
-
R1 can be hydrogen, linear or branched chain C1-4-alkyl, C1-4 alkylthio, C1-4 alkylsulfonyl, benzylthio, benzylsulfonyl, phenyl, hydroxy, or mercapto
These structural variations provide a range of compounds with similar pharmacological profiles but varying potencies and properties.
Pharmacological Profile
Diuretic and Saluretic Activity
Derivatives of 4-Chloro-3-sulfamoylbenzoic acid, particularly the hydrazide derivatives, demonstrate significant diuretic and saluretic activities. These properties make them potential candidates for the treatment of conditions associated with fluid retention, such as hypertension, heart failure, and edema.
The research indicates that these compounds promote sodium and water excretion with a favorable sodium-to-potassium ratio. In comparative studies with established diuretics like Dihydrochlorothiazide and Furosemide, specific derivatives (particularly those described in the patent example 1) showed advantageous diuretic profiles at a 5 mg/kg oral dose in rats .
Antihypertensive Effects
Beyond their diuretic properties, derivatives of 4-Chloro-3-sulfamoylbenzoic acid also demonstrate direct antihypertensive activity. Testing in spontaneously hypertensive male rats showed that the compound from Example 1 of the patent induced a significant hypotension effect of 21.1% within 12 hours after administration at a dose of 5 mg/kg .
This dual mechanism of action—combining diuretic effects with direct antihypertensive properties—potentially offers advantages over single-mechanism antihypertensive agents.
Structure-Activity Relationships
The pharmacological activity of 4-Chloro-3-sulfamoylbenzoic acid derivatives appears to be significantly influenced by their structural features. The presence of the sulfamoyl group is particularly important, as it is a common feature in many diuretics including the thiazide class and loop diuretics like furosemide.
The chemical substitutions on the benzimidazole ring system of the derivatives play crucial roles in determining their pharmacological properties. Various substituents at positions R, R1, and R2 can modulate both the potency and the selectivity of the diuretic and antihypertensive effects .
This structure-activity relationship suggests that 4-Chloro-3-sulfamoylbenzoic acid serves as an important pharmacophore, with modifications of its structure allowing for fine-tuning of pharmacological properties.
Comparison with Established Diuretics
The structural features of 4-Chloro-3-sulfamoylbenzoic acid and its derivatives bear resemblance to established diuretic agents, particularly those in the sulfonamide class. The presence of the sulfamoyl group is a common feature in many clinically used diuretics, including:
Diuretic Class | Examples | Common Structural Features |
---|---|---|
Thiazides | Hydrochlorothiazide | Sulfonamide group, heterocyclic ring |
Loop Diuretics | Furosemide | Sulfonamide group, carboxylic acid |
4-Chloro-3-sulfamoylbenzoic acid derivatives | Patent compounds | Sulfonamide group, carboxylic acid derivative, chloro substituent |
This structural similarity explains the comparable pharmacological activities while the specific modifications in 4-Chloro-3-sulfamoylbenzoic acid derivatives account for their potentially advantageous properties .
Synthetic Methodology
Preparation of Derivatives
The patent literature describes several synthetic routes for preparing derivatives of 4-Chloro-3-sulfamoylbenzoic acid. These methods typically involve:
-
Acylation reactions using acyl chlorides or mixed anhydrides
-
Reactions with carbon disulfide or thiophosene
-
Cyclization reactions to form benzimidazole structures
These synthetic approaches provide flexible methods for creating a range of derivatives with varied substitution patterns, allowing for the exploration of structure-activity relationships.
Example Synthesis Route
One documented synthesis route for a 4-Chloro-3-sulfamoylbenzoic acid derivative involves reacting a 2-aminophenylhydrazine derivative with N,N'-dicarboalkoxy-S-methylisothiourea to form a benzimidazole derivative. This is followed by hydrolysis with sodium hydroxide to yield the target compound .
A specific example described in the patent yields 1-(4'-chloro-3'-sulfamoylbenzoyl)amino-5-carboxybenzimidazole-2-thione monohydrate as snow-white crystals with a melting point of 320-322°C. The synthesis involves multiple steps including esterification, acylation, cyclization, and hydrolysis reactions .
Pharmaceutical Applications
Advantages Over Existing Treatments
The derivatives of 4-Chloro-3-sulfamoylbenzoic acid appear to offer several advantages over existing diuretic medications:
-
Longer duration of action (24 hours), potentially allowing for once-daily dosing
-
Gradual onset of effect, reducing the risk of rapid fluid and electrolyte shifts
-
Favorable safety profile with minimal impact on glucose tolerance, uric acid levels, and cholesterol
-
Lower acute toxicity compared to reference drugs, suggesting improved therapeutic safety index
These advantages position 4-Chloro-3-sulfamoylbenzoic acid derivatives as potentially valuable additions to the therapeutic arsenal for conditions requiring diuretic therapy.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume